molecular formula C16H14ClNO3S B305668 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate

2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate

Cat. No. B305668
M. Wt: 335.8 g/mol
InChI Key: FMTZPIKFROVEEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate, also known as MSAO, is a compound that has been studied for its potential use in treating neurodegenerative diseases. MSAO is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a role in the breakdown of dopamine in the brain. MAO-B inhibitors have been used to treat Parkinson's disease, and MSAO has shown promise as a potential treatment for other neurodegenerative diseases such as Alzheimer's and Huntington's.

Mechanism of Action

2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate is a selective inhibitor of MAO-B, an enzyme that plays a role in the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate increases the levels of dopamine in the brain, which may help to improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate has been shown to have anti-inflammatory and antioxidant effects. 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate has also been shown to improve mitochondrial function, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate in lab experiments is that it has been extensively studied and has shown promising results in preclinical models of neurodegenerative diseases. However, one limitation is that 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate. One area of interest is in developing 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate-based therapies for neurodegenerative diseases such as Alzheimer's and Huntington's. Another area of interest is in exploring the potential use of 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate in other conditions, such as stroke and traumatic brain injury. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate and to identify potential biomarkers for monitoring its efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate involves several steps, including the reaction of 2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-3-methylthiophene to form the intermediate product, which is then reacted with 2-amino-3-methylthiophene-5-carboxylic acid to form the final product.

Scientific Research Applications

2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate has been studied extensively for its potential use in treating neurodegenerative diseases. In preclinical studies, 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate has been shown to protect against neurotoxicity and improve cognitive function in animal models of Alzheimer's disease and Huntington's disease. 2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

properties

Product Name

2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate

Molecular Formula

C16H14ClNO3S

Molecular Weight

335.8 g/mol

IUPAC Name

[2-(3-methylsulfanylanilino)-2-oxoethyl] 2-chlorobenzoate

InChI

InChI=1S/C16H14ClNO3S/c1-22-12-6-4-5-11(9-12)18-15(19)10-21-16(20)13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,18,19)

InChI Key

FMTZPIKFROVEEL-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)COC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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